molecular formula C16H16N2OS3 B2922570 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034548-51-9

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2922570
CAS RN: 2034548-51-9
M. Wt: 348.5
InChI Key: ULSMUBBVTWWKJX-UHFFFAOYSA-N
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Description

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, commonly known as BTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTU is a urea derivative that contains two thiophene rings and a bithiophene moiety. The unique chemical structure of BTU makes it a promising candidate for various scientific research applications, including organic synthesis, materials science, and medicinal chemistry.

Scientific Research Applications

Dye-Sensitized Solar Cells

Cyclic thiourea/urea functionalized triphenylamine-based dyes, incorporating bithiophene linkers, have demonstrated high photovoltaic performance in dye-sensitized solar cells. A specific example, AZ6, which contains a cyclic thiourea group and a bithiophene linker, exhibited a power conversion efficiency (PCE) up to 7.29%, comparable to the benchmark N719 dye (PCE = 7.36%) (Zhisheng Wu et al., 2013).

Anticholinesterase Activity

Compounds with a structure incorporating elements similar to "1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea" have been synthesized and assessed for antiacetylcholinesterase activity. These compounds aim to optimize the spacer length between pharmacophoric moieties for enhanced activity (J. Vidaluc et al., 1995).

Corrosion Inhibition

1,3,5-triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds effectively inhibit corrosion, demonstrating the compound's potential in protective coatings and materials science (B. Mistry et al., 2011).

Materials Science and Photophysics

The synthesis and investigation of materials based on thiophene and urea derivatives contribute to the development of molecular devices and advanced materials. For instance, the complexation of stilbene derivatives with cyclodextrin and the self-assembly of molecular devices explore the photoisomerization properties and potential applications in photonic and electronic devices (J. Lock et al., 2004).

properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS3/c19-16(18-10-14-2-1-8-21-14)17-7-5-13-3-4-15(22-13)12-6-9-20-11-12/h1-4,6,8-9,11H,5,7,10H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSMUBBVTWWKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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